molecular formula C7H6FN3 B15072373 3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine

3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B15072373
M. Wt: 151.14 g/mol
InChI Key: OYKLQMJTOVPPET-UHFFFAOYSA-N
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Description

3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a fluorine atom at the 3-position and an amine group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a suitable fluorinating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its potential biological activity.

    Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby modulating biological pathways and exerting therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
  • 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
  • 5-Amino-4-fluoro-7-azaindole

Uniqueness

3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C7H6FN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11)

InChI Key

OYKLQMJTOVPPET-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)F)N

Origin of Product

United States

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